Naphthalene, 2-cyclohexyl-1-methyl-
Description
Naphthalene, 2-cyclohexyl-1-methyl- (CAS: Not explicitly listed in provided evidence), is a naphthalene derivative substituted with a methyl group at the 1-position and a cyclohexyl group at the 2-position. This structural modification distinguishes it from simpler methylated naphthalenes like 1-methylnaphthalene (α-methylnaphthalene) and 2-methylnaphthalene (β-methylnaphthalene) .
Properties
CAS No. |
60848-38-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-cyclohexyl-1-methylnaphthalene |
InChI |
InChI=1S/C17H20/c1-13-16-10-6-5-9-15(16)11-12-17(13)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3 |
InChI Key |
MBSCOBRHWBLZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-cyclohexyl-1-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-cyclohexyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the naphthalene core to tetrahydronaphthalene derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).
Major Products Formed
Oxidation: Formation of cyclohexyl-1-methyl-2-naphthoic acid or cyclohexyl-1-methyl-2-naphthone.
Reduction: Formation of 1-methyl-2-cyclohexyl-tetrahydronaphthalene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of Naphthalene, 2-cyclohexyl-1-methyl-.
Scientific Research Applications
Naphthalene, 2-cyclohexyl-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Naphthalene, 2-cyclohexyl-1-methyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of naphthalene derivatives:
Notes:
- Unlike 2-methylnaphthalene, the cyclohexyl substituent may hinder enzymatic oxidation at the 2-position, altering metabolic pathways .
Toxicological Profiles
- Naphthalene: Known for hemolytic anemia, cataracts, and respiratory toxicity in humans. Metabolized to reactive epoxides .
- 1-Methylnaphthalene and 2-Methylnaphthalene : Less acutely toxic than naphthalene but still associated with hepatic and renal effects in animal studies. 2-Methylnaphthalene is metabolized via cytochrome P450 to hydroxylated derivatives .
- 2-Cyclohexyl-1-methyl-naphthalene: No direct toxicological data is available in the evidence. However, the cyclohexyl group may slow metabolism, prolonging systemic exposure.
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